

AOH1160 Application Notes and Protocols for Animal Studies

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Compound of Interest

Compound Name: AOH1160

Cat. No.: B15566453

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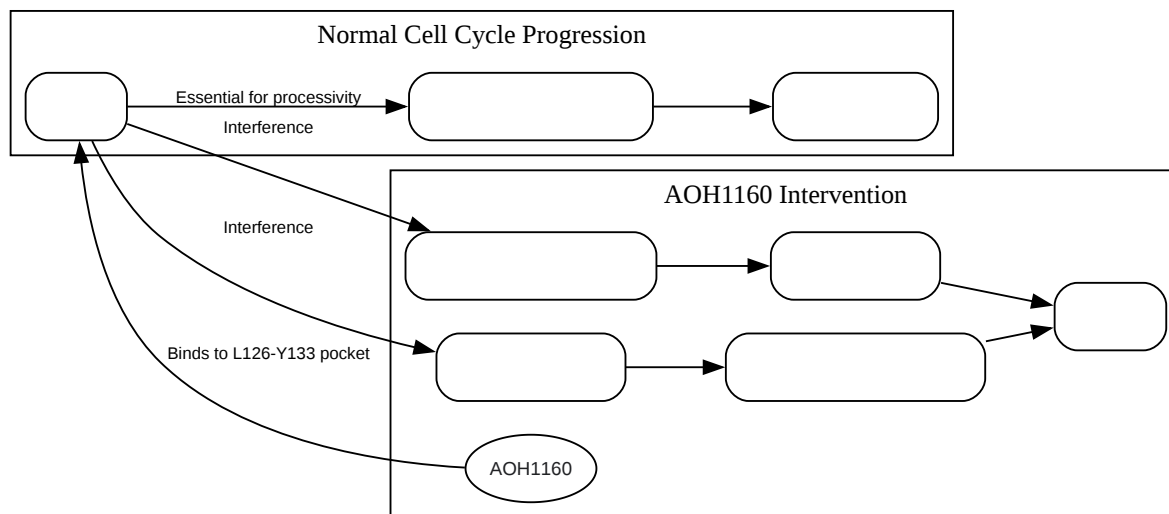
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of **AOH1160**, a first-in-class small molecule inhibitor of Proliferating Cell Nuclear Antigen (PCNA), in animal models. The information is compiled from pivotal studies to assist in the design and execution of further research.

Overview and Mechanism of Action

AOH1160 is a potent and orally available PCNA inhibitor that has demonstrated selective anti-cancer activity.^{[1][2][3]} Mechanistically, **AOH1160** disrupts the interaction between PCNA and its binding partners, which is crucial for DNA replication and repair in cancer cells.^{[1][4]} This interference leads to cell cycle arrest, accumulation of DNA damage, and ultimately apoptosis in malignant cells, while showing minimal toxicity to non-malignant cells.^{[1][2][5]} **AOH1160** has been shown to sensitize cancer cells to other chemotherapeutic agents like cisplatin.^{[1][2]} A successor compound, AOH1996, has been developed with an improved pharmacokinetic profile.^[6]

Signaling Pathway of AOH1160



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Caption: **AOH1160** mechanism of action targeting PCNA.

Dosage and Administration in Animal Models

AOH1160 has been primarily evaluated in murine xenograft models. The administration protocols from key studies are summarized below.

Quantitative Data Summary

Parameter	Details	Animal Model	Tumor Type	Reference
Dosage	40 mg/kg, once daily	ES1e/SCID mice	Neuroblastoma, Breast Cancer, Small Cell Lung Cancer	[1][7]
Up to 100 mg/kg, once daily (in toxicity studies)	Mice	Not specified	[1][7]	
Route of Administration	Oral gavage (per os)	ES1e/SCID mice	Neuroblastoma, Breast Cancer, Small Cell Lung Cancer	[1]
Vehicle Formulation	See Protocol 1	Mice	Not applicable	[1]
Pharmacokinetics (PK)				
Half-life ($t_{1/2}$)	~3.5 hours	ES1e/SCID mice	Not applicable	[1]
Bioavailability	Orally available	ES1e/SCID mice	Not applicable	[1][2]

Experimental Protocols

Protocol 1: Preparation of AOH1160 Dosing Solution

This protocol details the preparation of the **AOH1160** formulation for oral administration in mice.

Materials:

- **AOH1160**
- Kolliphor® HS 15
- Poloxamer 407

- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Propyl Gallate
- Nitrogen gas
- Sterile drinking water

Procedure:

- Under a continuous flush of nitrogen gas, dissolve 10 mg of **AOH1160** into a vehicle mixture at 60°C. The vehicle consists of:
 - 383.57 mg Kolliphor® HS 15
 - 56.43 mg Poloxamer 407
 - 1 mg Butylated Hydroxyanisole
 - 0.25 mg Butylated Hydroxytoluene
 - 2 mg Propyl Gallate
- Immediately before each dosing, dilute the **AOH1160**/vehicle mixture with an equal volume of sterile drinking water to a final concentration of 4 mg/mL of **AOH1160**.[\[1\]](#)

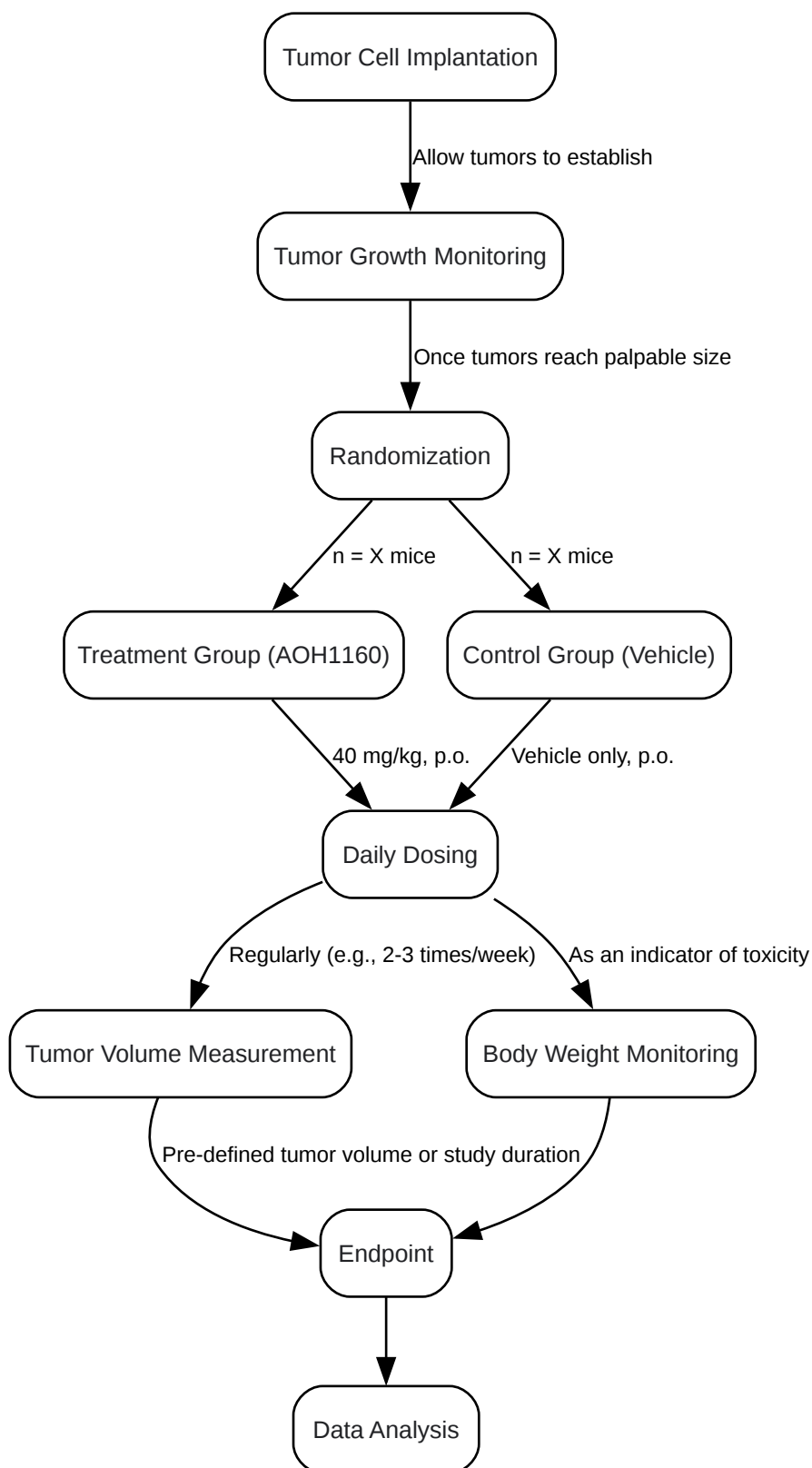
Protocol 2: In Vivo Efficacy Study in Xenograft Mouse Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of **AOH1160** in mice bearing human tumor xenografts.

Animal Model:

- ES1e/SCID mice are a suitable model.[\[1\]](#)

Experimental Workflow:

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Caption: Workflow for an in vivo efficacy study of **AOH1160**.

Procedure:

- Tumor Cell Implantation: Subcutaneously implant human cancer cells (e.g., neuroblastoma SK-N-AS or SK-N-BE2(c), breast cancer, or small cell lung cancer cells) into the flanks of the mice.^[1]
- Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
- Randomization: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
- Dosing:
 - Treatment Group: Administer **AOH1160** at 40 mg/kg once daily via oral gavage.^{[1][7]}
 - Control Group: Administer the vehicle solution only, following the same schedule and route.^[1]
- Monitoring:
 - Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
 - Monitor the body weight of the animals throughout the experiment as an indicator of toxicity.^[1]
- Endpoint: The study may be concluded when tumors in the control group reach a specific size, or after a predetermined duration.
- Data Analysis: Compare the tumor growth inhibition between the **AOH1160**-treated group and the control group.

Toxicity Evaluation

Comprehensive repeated-dose toxicity studies have been conducted for **AOH1160**. Mice dosed once daily with up to 100 mg/kg for two weeks showed no significant toxicity, death, or significant weight loss.^{[1][7]}

Pharmacokinetic Analysis

A pharmacokinetic study in ES1e/SCID mice was performed to determine the profile of **AOH1160**.

Protocol 3: Pharmacokinetic Study in Mice

Procedure:

- Administer **AOH1160** orally to ES1e/SCID mice (3 male and 3 female per time point).[1]
- Collect blood samples at various time points post-administration.
- Determine the plasma concentration of **AOH1160** at each time point.
- Calculate pharmacokinetic parameters using a standard non-compartmental method.[1]

Key Findings:

- **AOH1160** is orally bioavailable.[1][2]
- The in vivo half-life in mice is approximately 3.5 hours.[1]

It is important to note that **AOH1160** is sensitive to cleavage by the carboxyl esterase ES-1, which is highly expressed in rodent blood but not significantly in the blood of higher mammals. [1] This may influence its stability in rodent plasma.

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